(E)-1,1,1-Trifluoroundec-3-EN-2-one
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Overview
Description
(E)-1,1,1-Trifluoroundec-3-EN-2-one is an organic compound characterized by the presence of a trifluoromethyl group and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-Trifluoroundec-3-EN-2-one typically involves the introduction of a trifluoromethyl group into an appropriate precursor. One common method is the reaction of an enone with a trifluoromethylating agent under controlled conditions. For example, the reaction of undec-2-en-1-one with a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-Trifluoroundec-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
(E)-1,1,1-Trifluoroundec-3-EN-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and as probes in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (E)-1,1,1-Trifluoroundec-3-EN-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The enone group can participate in Michael addition reactions, allowing the compound to act as an electrophile in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-1,1,1-Trifluoroundec-2-EN-2-one
- (E)-1,1,1-Trifluorododec-3-EN-2-one
Uniqueness
(E)-1,1,1-Trifluoroundec-3-EN-2-one is unique due to its specific combination of a trifluoromethyl group and an enone functional group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications compared to its analogs.
Properties
Molecular Formula |
C11H17F3O |
---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoroundec-3-en-2-one |
InChI |
InChI=1S/C11H17F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h8-9H,2-7H2,1H3/b9-8+ |
InChI Key |
HAKDZMCWDIYVJD-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)C(F)(F)F |
Canonical SMILES |
CCCCCCCC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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